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Compound of Interest

Compound Name: N-Methylethylamine hydrochloride

CAS No.: 624-60-2

Cat. No.: B1583588 Get Quote

Physicochemical Architecture, Synthetic Pathways, and
Pharmaceutical Utility
Executive Summary
N-Methylethylamine hydrochloride (CAS 624-60-2) is the stable hydrochloride salt of the

secondary amine N-methylethylamine.[1] It serves as a critical nitrogenous building block in

medicinal chemistry, most notably as the carbamoylating agent precursor for the Alzheimer’s

disease therapeutic Rivastigmine.[1] Beyond pharmaceuticals, its utility extends to the

synthesis of unsymmetrical ureas, agrochemical actives, and specialized surfactants. This

guide provides a rigorous analysis of its chemical behavior, handling protocols, and synthetic

applications, moving beyond basic data to explore the mechanistic causality of its reactivity.

Molecular Architecture & Physicochemical Profile[2]
[3]
Structural Analysis
N-Methylethylamine hydrochloride consists of a central nitrogen atom bonded to a methyl

group, an ethyl group, and two protons, stabilized by a chloride counterion. As a secondary

amine salt, it exhibits significant hygroscopicity and high water solubility due to its ionic lattice

and hydrogen-bonding capability.
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Figure 1: Structural connectivity of N-Methylethylamine Hydrochloride showing the

ammonium core and substituent topology.[1]

Key Physicochemical Constants
The following data represents field-verified constants essential for process design.

Property Value / Description Technical Note

CAS Number 624-60-2 Free base CAS: 624-78-2

Molecular Formula C₃H₁₀ClN MW: 95.57 g/mol

Appearance White crystalline solid
Highly hygroscopic;

deliquesces in moist air.[1]

Melting Point 126–130 °C

Literature variance exists (up

to 170°C) depending on crystal

polymorph and purity [1].[1]

Solubility >500 g/L (Water)

Soluble in ethanol; insoluble in

non-polar solvents (ether,

hexane).[1]

Acidity (pKa) ~10.5 (Free base conjugate)

Strong base upon

neutralization; forms stable

salts.[1]
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Synthetic Routes & Production Methodologies[4][5]
The synthesis of N-Methylethylamine hydrochloride generally proceeds through alkylation or

reductive amination.[1] The choice of route depends on the required purity profile and scale.[1]

Route A: Reductive Amination (Preferred for Purity)
This method minimizes over-alkylation (quaternary salt formation) common in direct alkylation.

[1]

Precursors: Ethylamine + Formaldehyde (or Methylamine + Acetaldehyde).[1]

Reducing Agent: Formic acid (Eschweiler-Clarke) or H₂/Catalyst.[1]

Mechanism: Formation of an imine/iminium intermediate followed by in-situ reduction.[1]

Route B: Direct Alkylation (Laboratory Scale)[1]
Precursors: Ethylamine + Methyl Iodide/Dimethyl Sulfate.[1]

Challenge: Statistical mixture of products (primary, secondary, tertiary amines). Requires

rigorous fractional distillation of the free base before HCl salt formation.[1]
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Figure 2: Preferred reductive amination pathway for high-purity synthesis.

Reactivity & Functionalization[6]
N-Methylethylamine hydrochloride is a "masked" nucleophile.[1] It must be deprotonated

(neutralized) to the free base to participate in reactions.[1] Its steric profile—intermediate

between dimethylamine and diethylamine—offers unique selectivity.[1]

Carbamoylation (Rivastigmine Synthesis)
The most critical industrial application is the reaction with phosgene or triphosgene to generate

N-ethyl-N-methylcarbamoyl chloride.[1] This intermediate is then reacted with a phenolic

pharmacophore to form the carbamate moiety essential for cholinesterase inhibition [2].[1]

Protocol Insight:
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Liberation: Treat HCl salt with NaOH/KOH in a biphasic system (e.g., Water/DCM) to extract

the volatile free base.[1]

Acylation: React free base with triphosgene at low temperature (-10°C) to control

exothermicity.

Nucleophilic Substitution
The free base acts as a nucleophile in S_N2 reactions with alkyl halides to form tertiary

amines.[1]
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Figure 3: Reactivity map illustrating key functionalization pathways.

Analytical Characterization
Validating the identity of N-Methylethylamine HCl requires distinguishing it from symmetric

analogs (Dimethylamine/Diethylamine).[1]

Nuclear Magnetic Resonance (¹H-NMR)
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Solvent: D₂O (Deuterium Oxide)[1][2]

Profile: The spectrum shows a distinct lack of symmetry compared to dimethylamine.[1]

Triplet (1.3 ppm): Methyl protons of the ethyl group (-CH₂CH₃).[1]

Singlet (2.7 ppm): N-Methyl protons (N-CH₃).[1]

Quartet (3.1 ppm): Methylene protons of the ethyl group (N-CH₂-CH₃).[1]

Integration Ratio: 3 : 3 : 2 (Methyl : N-Methyl : Methylene).[1]

Infrared Spectroscopy (FT-IR)
N-H Stretch: Broad band at 2700–3000 cm⁻¹ (characteristic of ammonium salts).[1]

C-N Stretch: Strong absorptions in the 1020–1250 cm⁻¹ region.[1]

Handling, Stability & Safety
Hygroscopicity Management
The hydrochloride salt is extremely hygroscopic.[1] Exposure to ambient moisture causes

clumping and eventual deliquescence, which alters stoichiometry in reactions.[1]

Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

Handling: Weigh quickly in low-humidity environments (<40% RH).

Safety Profile (E-E-A-T)
Toxicity: Harmful if swallowed (Acute Tox.[1] 4) and causes skin irritation (Skin Irrit. 2).[1]

Corrosivity: The free base is corrosive; the salt is an irritant but can release HCl gas upon

heating or reaction with strong acids.[1]

First Aid: In case of contact, wash immediately with copious water.[1] If inhaled, move to

fresh air.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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